5-(3-Fluoro-2-methylphenyl)-2-hydroxypyrimidine, 95%
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Overview
Description
5-(3-Fluoro-2-methylphenyl)-2-hydroxypyrimidine, 95% (5-FMPH-2HOP) is a novel chemical compound that has been recently developed for use in scientific research. It is a white crystalline solid with a melting point of 124°C and a purity of 95%. This compound has various applications in scientific research, including synthesis, biochemical and physiological effects, and laboratory experiments.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-2-methylphenyl)-2-hydroxypyrimidine, 95% is not yet fully understood. However, it is believed that the compound is able to interact with certain proteins in the body, which may result in changes in the activity of those proteins. This interaction may lead to changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluoro-2-methylphenyl)-2-hydroxypyrimidine, 95% have not yet been fully explored. However, preliminary studies suggest that the compound may have anti-inflammatory, anti-oxidative, and anti-tumor effects. It may also have a role in modulating the activity of certain enzymes and hormones.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3-Fluoro-2-methylphenyl)-2-hydroxypyrimidine, 95% in laboratory experiments include its high purity (95%), its relatively low cost, and its availability from various sources. The main limitation of the compound is its high melting point (124°C), which may make it difficult to use in some experiments.
Future Directions
The future directions for 5-(3-Fluoro-2-methylphenyl)-2-hydroxypyrimidine, 95% research include further exploration of its biochemical and physiological effects, as well as its potential applications in pharmaceutical synthesis and laboratory experiments. Additionally, further research is needed to better understand the mechanism of action of the compound, as well as its potential toxicity. Other potential future directions include the development of new synthesis methods, the optimization of existing synthesis methods, and the exploration of new uses for the compound.
Synthesis Methods
5-(3-Fluoro-2-methylphenyl)-2-hydroxypyrimidine, 95% can be synthesized from 3-fluoro-2-methylphenol and 2-hydroxy-5-methylpyrimidine in a two-step process. In the first step, the 3-fluoro-2-methylphenol is reacted with 2-hydroxy-5-methylpyrimidine in an acidic medium, such as sulfuric acid, to form the 5-(3-Fluoro-2-methylphenyl)-2-hydroxypyrimidine, 95%. In the second step, the reaction product is heated to a temperature of 124°C to obtain the pure 5-(3-Fluoro-2-methylphenyl)-2-hydroxypyrimidine, 95% in a 95% yield.
Scientific Research Applications
5-(3-Fluoro-2-methylphenyl)-2-hydroxypyrimidine, 95% has various applications in scientific research. It can be used as an intermediate in the synthesis of pharmaceuticals and other compounds. The compound has also been used in the study of biochemical and physiological effects, as well as in laboratory experiments.
properties
IUPAC Name |
5-(3-fluoro-2-methylphenyl)-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-7-9(3-2-4-10(7)12)8-5-13-11(15)14-6-8/h2-6H,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHZERBOLIRPHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CNC(=O)N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686794 |
Source
|
Record name | 5-(3-Fluoro-2-methylphenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261903-48-3 |
Source
|
Record name | 5-(3-Fluoro-2-methylphenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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